![molecular formula C24H24Cl2N2O4S B2750298 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 338967-32-1](/img/structure/B2750298.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a compound with a complex structure that combines various functional groups. This compound belongs to a class of chemicals used in multiple scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves several steps:
Preparation of Benzyloxy Group: : The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with an appropriate halogenated precursor in the presence of a base.
Formation of Dichloro Compound: : The 2,4-dichloro substitution is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: : Introducing the sulfonyl group involves reacting the dichloro compound with a sulfonyl chloride in the presence of a base.
Final Coupling: : The prepared intermediates are then coupled with N,N-dimethylacetamide under conditions that facilitate nucleophilic acyl substitution.
Industrial Production Methods
Industrial production may involve high-throughput methods like continuous flow synthesis where intermediates are produced and transformed in a streamlined manner. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can occur at the benzyloxy group leading to the formation of benzoic acid derivatives.
Reduction: : Potentially reduces the sulfonyl group to a thiol group.
Substitution: : The dichloro groups are reactive sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Thiol-substituted products.
Substitution: : Various substituted amines and ethers depending on the nucleophile.
Applications De Recherche Scientifique
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide finds applications in several fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Potential use as a probe for studying protein interactions due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound's effects are exerted through interactions with specific molecular targets, often involving binding to proteins or enzymes and modifying their activity. Pathways involved might include enzyme inhibition or activation, depending on the structural features of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzyloxy)-4,5-dichloroaniline
N,N-dimethylacetamide derivatives
Sulfonylated anilines
Uniqueness
The combination of the benzyloxy, dichloro, and sulfonyl groups in 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide imparts unique reactivity and interaction profiles not seen in simpler analogs.
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXIFJUQOLFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
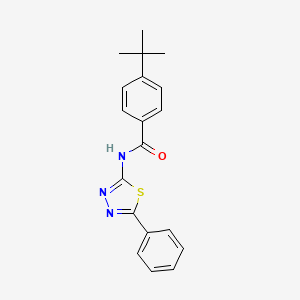
![(2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)
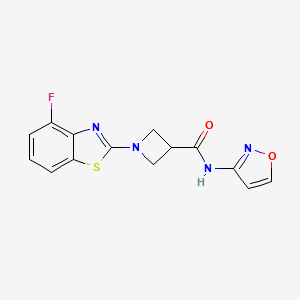

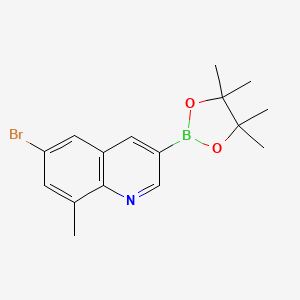

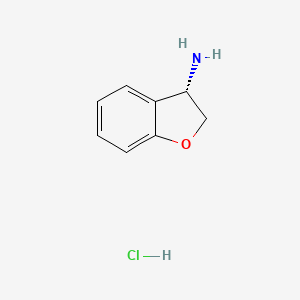
![1-(3-{[5-(2-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)
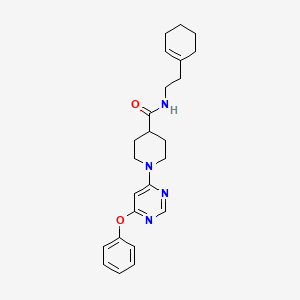
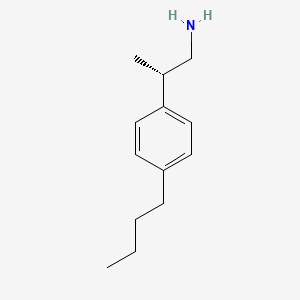
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)

![5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2750236.png)
